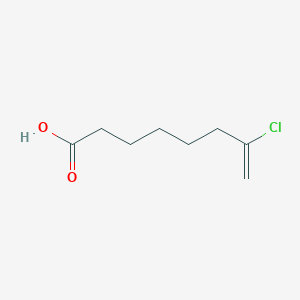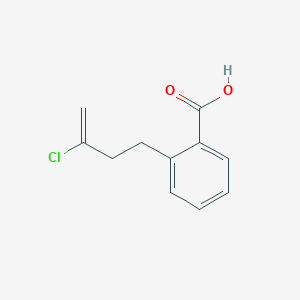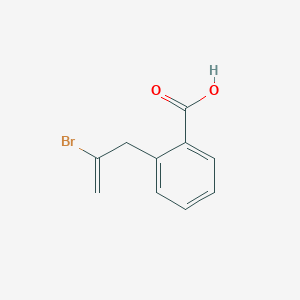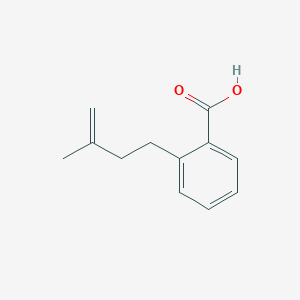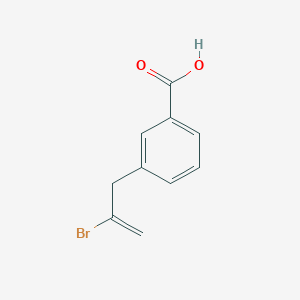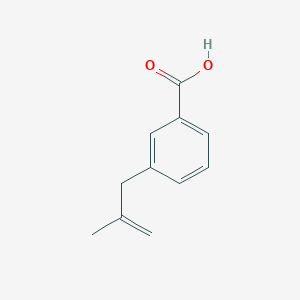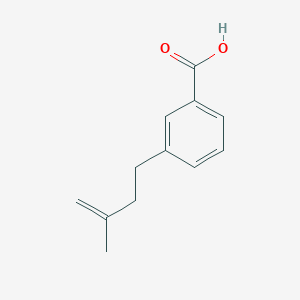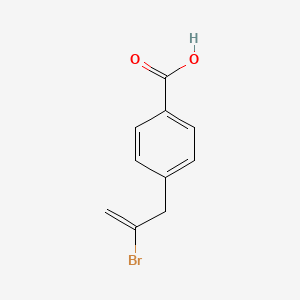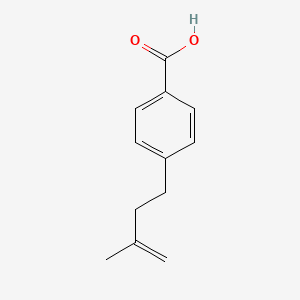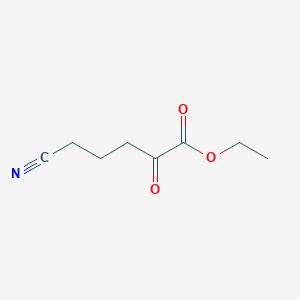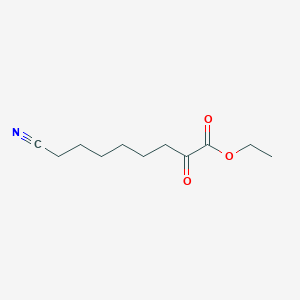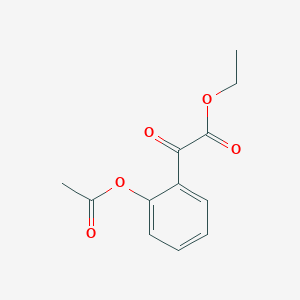![molecular formula C15H15F3O3 B1323805 cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid CAS No. 733740-45-9](/img/structure/B1323805.png)
cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid: is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a carboxylic acid group and a 2-oxo-2-(2-trifluoromethylphenyl)ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the 2-oxo-2-(2-trifluoromethylphenyl)ethyl intermediate: This step involves the reaction of 2-trifluoromethylbenzaldehyde with an appropriate reagent to form the 2-oxo-2-(2-trifluoromethylphenyl)ethyl group.
Cyclopentane ring formation: The intermediate is then reacted with a cyclopentane derivative under specific conditions to form the cyclopentane ring.
Introduction of the carboxylic acid group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are often employed.
Chemical Reactions Analysis
Types of Reactions
cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the oxo group or other functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is of interest in the development of new pharmaceuticals and in biochemical studies.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- cis-3-[2-Oxo-2-(2-fluorophenyl)ethyl]cyclopentane-1-carboxylic acid
- cis-3-[2-Oxo-2-(2-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid
- cis-3-[2-Oxo-2-(2-bromophenyl)ethyl]cyclopentane-1-carboxylic acid
Uniqueness
The presence of the trifluoromethyl group in cis-3-[2-Oxo-2-(2-trifluoromethylphenyl)ethyl]cyclopentane-1-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and make it distinct from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1R,3S)-3-[2-oxo-2-[2-(trifluoromethyl)phenyl]ethyl]cyclopentane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3O3/c16-15(17,18)12-4-2-1-3-11(12)13(19)8-9-5-6-10(7-9)14(20)21/h1-4,9-10H,5-8H2,(H,20,21)/t9-,10+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYYLUUYOGRNAZ-VHSXEESVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CC(=O)C2=CC=CC=C2C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
